N-[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of the naphthyridine core in this compound makes it a significant subject of study in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves multiple steps. One common method includes the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its inhibitory effects on certain enzymes and its potential use in drug development.
Industry: Utilized in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of N-[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to intercalate with DNA segments, inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division . This interaction disrupts the DNA structure, leading to cell death, which is particularly useful in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: Another 1,8-naphthyridine derivative used as an antibiotic.
Vosaroxin: A 1,8-naphthyridine derivative in clinical trials for its anticancer properties.
Uniqueness
N-[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its specific structural features, such as the cyclopropanesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-12-11-13(2)19-18-16(12)5-6-17(20-18)22-9-7-14(8-10-22)21-25(23,24)15-3-4-15/h5-6,11,14-15,21H,3-4,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSLBTVMOOMHDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)N3CCC(CC3)NS(=O)(=O)C4CC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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